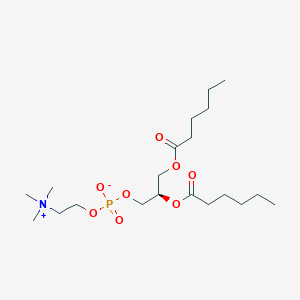
1,2-Dihexanoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC-C6) is a synthetic phospholipid containing the short-chain (6:0) caproic acid inserted at the sn-1 and sn-2 positions . It is a substrate for phospholipase C isolated from B. cereus as well as phospholipase A2 isolated from A. halys blomhoffi and N. naja atra snake venom . DHPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Molecular Structure Analysis
The empirical formula of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine is C20H40NO8P . Its molecular weight is 453.51 . The structure includes a glycerol backbone with two hexanoyl (caproic acid) chains attached at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position .Physical And Chemical Properties Analysis
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a solid substance that is white to off-white in color . It is soluble in DMF (> 20 mg/ml), DMSO (> 7 mg/ml), and ethanol (> 30 mg/ml). It is also soluble in PBS (pH 7.2) at > 250 μg/ml . It is typically stored at -20°C .Wissenschaftliche Forschungsanwendungen
- DHPC is commonly used in the generation of micelles. Micelles are self-assembled structures formed by amphiphilic molecules in solution. DHPC’s hydrophobic tail and hydrophilic headgroup allow it to form micelles, which can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability .
- Liposomes are lipid-based vesicles used for drug delivery, gene therapy, and vaccine development. DHPC is a key component in liposome formulations due to its ability to form stable bilayers. Researchers use DHPC-containing liposomes to encapsulate and deliver therapeutic agents .
- DHPC is employed as a membrane mimetic in structural biology studies. It forms lipid bilayers similar to natural cell membranes, allowing researchers to study membrane proteins in a controlled environment. DHPC-containing micelles are also used for NMR spectroscopy and X-ray crystallography .
- DHPC serves as a substrate for various enzymes, including phospholipase C (from B. cereus) and phospholipase A2 (from A. halys blomhoffi and N. naja atra snake venom). Researchers use DHPC to study enzyme kinetics and inhibition .
- DHPC enhances the stability and in vitro antiproliferative effect of the anticancer drug carmofur. The combination of DHPC and carmofur improves drug delivery and efficacy .
- Researchers employ DHPC-containing phospholipid membranes to induce chlorophyll aggregates. These aggregates serve as a platform for studying photosynthetic processes and light-harvesting mechanisms .
Micelle Formation and Solubilization:
Liposome Composition:
Membrane Mimetics and Protein Studies:
Enzyme Substrate and Inhibitor:
Stabilization of Anticancer Drug Carmofur:
Chlorophyll Aggregation Studies:
Safety and Hazards
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Carc. 2, Eye Irrit. 2, Repr. 2, Skin Irrit. 2, STOT RE 1, STOT SE 3 . It is hazardous if swallowed, inhaled, or in contact with skin and eyes . It may cause cancer and damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine , is a type of phospholipid that plays a crucial role in the formation of cell membranes. It primarily targets cell membranes and lipid bilayers, where it contributes to their structural integrity .
Mode of Action
This compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles, liposomes, and other types of artificial membranes . By integrating into cell membranes, it influences their fluidity and permeability, affecting the transport of substances in and out of cells .
Biochemical Pathways
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is involved in lipid metabolism and membrane biosynthesis . It can be metabolized by various enzymes, including phospholipases , which can cleave the compound to produce other bioactive lipids. These lipids can then participate in various signaling pathways, influencing cellular functions .
Pharmacokinetics
The pharmacokinetics of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine are largely dependent on its formulation and route of administration. As a lipophilic compound, it is expected to have good absorption and distribution profiles when administered orally or intravenously . .
Result of Action
The incorporation of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine into cell membranes can alter their properties, potentially influencing cellular processes such as signal transduction, protein localization, and vesicular transport . Additionally, the metabolites produced from this compound can have various biological effects, depending on the specific pathways they are involved in .
Action Environment
The action of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihexanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
34506-67-7 | |
| Record name | L-α-Phosphatidylcholine, dicaproyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)


![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)


